1,1,2-Trimethyl-2-phenylhydrazine
Description
Contextual Significance of N-Substituted Hydrazines in Organic Chemistry
Hydrazines are a class of chemical compounds characterized by a nitrogen-nitrogen single bond (N-N). nih.gov When one or more of the hydrogen atoms in hydrazine (B178648) (H₂N−NH₂) are replaced by organic groups like alkyl or aryl substituents, the resulting compounds are known as substituted hydrazines. nih.gov These molecules are of considerable interest in organic chemistry due to their versatile reactivity.
N-Substituted hydrazines, particularly arylhydrazines, serve as crucial intermediates and reagents in a multitude of synthetic transformations. nih.govmdpi.com They are fundamental building blocks for synthesizing a wide array of heterocyclic compounds, which are core structures in many pharmaceutical and agricultural agents. nih.govmdpi.com One of the most classic and widely used applications of phenylhydrazines is the Fischer indole (B1671886) synthesis, a robust method for creating indole rings, which are prevalent in natural products and medicinal compounds. wikipedia.orgbyjus.com The reactivity of the hydrazine moiety, with its nucleophilic nitrogen atoms, allows for the formation of hydrazones when reacted with aldehydes and ketones, which are stable intermediates that can be further transformed. mdpi.combyjus.com The development of new synthetic methods continues to expand the utility of substituted hydrazines in areas like cross-coupling reactions and the synthesis of complex molecular architectures. researchgate.netorganic-chemistry.org
Scope and Objectives of Research on 1,1,2-Trimethyl-2-phenylhydrazine
While the broader family of substituted hydrazines has been extensively studied, dedicated research focusing exclusively on this compound is not widely documented in publicly available literature. This specific compound is a polysubstituted derivative, featuring three methyl groups and one phenyl group attached to the hydrazine core.
The primary objective of investigating a compound like this compound would be to understand how its specific substitution pattern influences its chemical reactivity and potential applications. Research would likely focus on:
Synthetic Utility: Exploring its efficacy as a precursor in organic reactions, particularly those where steric hindrance or the specific substitution pattern might lead to unique outcomes.
Reaction Mechanisms: Studying its behavior in classical reactions for hydrazines, such as the Fischer indole synthesis, where the substitution on both nitrogen atoms would significantly alter the reaction pathway compared to simpler phenylhydrazines. wikipedia.orgmdpi.com
Material and Medicinal Chemistry: Investigating its potential as a ligand in coordination chemistry or as a scaffold for developing new bioactive molecules, a common trajectory for novel hydrazine derivatives. mdpi.comresearchgate.net
Given the limited specific data, this article aims to provide a profile of this compound based on the established principles of hydrazine chemistry and the known properties of its structural isomers and parent compounds.
Structure
3D Structure
Properties
CAS No. |
76579-56-1 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1,1,2-trimethyl-2-phenylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-10(2)11(3)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
OVFYGRVXSBSBQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Research Findings and Applications
Role in Organic Synthesis
The primary projected role for 1,1,2-trimethyl-2-phenylhydrazine in organic synthesis relates to reactions characteristic of phenylhydrazines. The most prominent of these is the Fischer indole (B1671886) synthesis . wikipedia.org This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with a ketone or aldehyde. byjus.com
However, the structure of this compound presents a unique case. The classical Fischer indole synthesis mechanism requires a hydrogen atom on the N-2 nitrogen (the one attached to the phenyl ring) to form the key enamine or 'ene-hydrazine' intermediate. wikipedia.orgmdpi.com Since this compound is substituted with a methyl group at this position, it cannot form a traditional phenylhydrazone and proceed through the standard Fischer pathway. This structural feature would inhibit its participation in this specific reaction, making it a subject of interest for studying the limitations and mechanistic requirements of such cyclizations.
Its utility might be found in other areas of synthesis where highly substituted or sterically hindered nitrogen compounds are required, potentially as non-traditional ligands for metal catalysts or as precursors for other complex heterocyclic systems.
Potential Applications in Medicinal Chemistry
Hydrazine (B178648) derivatives, including hydrazides and hydrazones, are known to exhibit a wide range of biological activities and are key components in many pharmaceutical compounds. nih.govmdpi.comresearchgate.net They have been investigated for antibacterial, antifungal, anti-inflammatory, and antitumor properties. mdpi.com
While there is no specific research on the medicinal applications of this compound, its structure could serve as a starting point for drug discovery. The design of new therapeutic agents often involves creating libraries of related compounds by modifying a core scaffold. The phenylhydrazine scaffold is a proven pharmacophore, and derivatives like this one could be synthesized and screened for various biological activities.
Spectroscopic and Advanced Analytical Characterization of 1,1,2 Trimethyl 2 Phenylhydrazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like 1,1,2-trimethyl-2-phenylhydrazine. By analyzing the magnetic properties of atomic nuclei, it provides precise information about the molecular structure, including the connectivity and chemical environment of atoms.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present in the molecule. The interpretation of these signals is based on their chemical shift (δ), integration, and multiplicity.
Phenyl Protons (C₆H₅): The five protons on the phenyl ring typically appear as a complex multiplet in the aromatic region, generally between 6.7 and 7.3 ppm. The exact shifts of the ortho, meta, and para protons can be influenced by the electronic effects of the attached hydrazine (B178648) group.
N(CH₃)₂ Protons: The six protons of the two methyl groups attached to the N-1 nitrogen are chemically equivalent and are expected to appear as a single, sharp singlet. Due to the proximity to the nitrogen atom, this signal would likely be found in the range of 2.9-3.0 ppm, similar to the N,N-dimethyl groups in N,N-dimethylaniline. rsc.org
N-CH₃ Proton: The three protons of the methyl group attached to the N-2 nitrogen are in a different chemical environment. This signal is anticipated to appear as a singlet, likely in the range of 2.6-2.8 ppm, comparable to the N-methyl signal in N-methylaniline or methylhydrazine. rsc.orgchemicalbook.com
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Phenyl H (ortho, meta, para) | 6.7 - 7.3 | Multiplet | 5H |
| N(CH₃)₂ | 2.9 - 3.0 | Singlet | 6H |
This is an interactive data table. The values are predicted based on analogous compounds.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Phenyl Carbons (C₆H₅): The phenyl ring will show four distinct signals.
The ipso-carbon (C-1'), directly attached to the nitrogen, is expected around 150-152 ppm. rsc.org
The ortho-carbons (C-2', C-6') would appear around 112-114 ppm. rsc.org
The para-carbon (C-4') is expected in the range of 116-118 ppm. rsc.org
The meta-carbons (C-3', C-5') are anticipated around 129 ppm. rsc.org
N(CH₃)₂ Carbons: The two methyl carbons attached to N-1 are equivalent and would produce a single signal, estimated to be in the 40-42 ppm range. rsc.org
N-CH₃ Carbon: The methyl carbon attached to N-2 would have a distinct chemical shift, predicted to be around 35-40 ppm, drawing comparisons to methylhydrazine. chemicalbook.com
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1' (ipso) | 150 - 152 |
| C-3', C-5' (meta) | 129 - 130 |
| C-4' (para) | 116 - 118 |
| C-2', C-6' (ortho) | 112 - 114 |
| N(CH₃)₂ | 40 - 42 |
This is an interactive data table. The values are predicted based on analogous compounds.
To unambiguously assign all proton and carbon signals and confirm the structure of this compound, advanced 2D NMR techniques are invaluable. aip.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, confirming the assignments of the methyl and phenyl C-H groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the N(CH₃)₂ protons to the N(CH₃)₂ carbon and the ipso-carbon of the phenyl ring. It would also connect the N-CH₃ protons to its corresponding carbon and potentially to the ipso-carbon.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, which would be particularly useful for assigning the ortho, meta, and para protons on the phenyl ring.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.
The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups.
C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the three methyl groups would be observed in the 2850-3000 cm⁻¹ range. researchgate.netpdx.edu
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring typically produce sharp peaks in the 1450-1600 cm⁻¹ region. researchgate.netpdx.edu
C-N Stretching: The stretching vibration of the C-N bonds (both aryl-N and alkyl-N) usually appears in the 1250-1350 cm⁻¹ range. sphinxsai.com
N-N Stretching: The N-N single bond stretch is often a weak absorption and can be difficult to identify definitively, but it is expected in the 1000-1200 cm⁻¹ region.
C-H Bending: Out-of-plane (oop) bending vibrations for the C-H bonds of the monosubstituted phenyl ring are typically strong and appear in the 690-770 cm⁻¹ range, providing evidence for this substitution pattern.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1350 |
This is an interactive data table. The values are based on characteristic frequencies for the respective functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers structural information based on its fragmentation pattern. miamioh.edulibretexts.org
For this compound (C₉H₁₄N₂), the molecular weight is 150.22 g/mol . The mass spectrum would show a molecular ion peak (M⁺·) at m/z = 150. The fragmentation of this ion would proceed through several predictable pathways:
Alpha-Cleavage: The most common fragmentation pathway for amines and hydrazines is cleavage of the bond alpha to the nitrogen atom. miamioh.edulibretexts.orgyoutube.com
Loss of a methyl radical (·CH₃) from one of the N-1 methyl groups would result in a stable ion at m/z = 135. This is often a prominent peak.
N-N Bond Cleavage: Cleavage of the relatively weak N-N bond is another expected fragmentation route. This can lead to two primary fragments:
[C₆H₅N(CH₃)]⁺ fragment at m/z = 106.
[(CH₃)₂N]⁺ fragment at m/z = 44.
Further Fragmentation: The initial fragments can undergo further breakdown. The m/z 135 ion could lose another methyl group. The phenyl-containing fragments can lose components like HCN, typical for aromatic amines. miamioh.edu The fragment at m/z = 77, corresponding to the phenyl cation (C₆H₅⁺), is also a common observation in the mass spectra of phenyl-containing compounds.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
|---|---|
| 150 | [C₆H₅N(CH₃)N(CH₃)₂]⁺· (Molecular Ion) |
| 135 | [C₆H₅N(CH₃)N(CH₃)]⁺ |
| 106 | [C₆H₅N(CH₃)]⁺ |
| 77 | [C₆H₅]⁺ |
This is an interactive data table. The values are predicted based on common fragmentation patterns for this class of compounds.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of volatile compounds. In the mass spectrum of a related compound, 1-methyl-1-phenylhydrazine (B1203642), the fragmentation pattern is influenced by the stability of the resulting ions. nist.gov The molecular ion peak, though potentially of low intensity for some molecules, is a key starting point for analysis. libretexts.org For hydrazines, alpha-cleavage next to the nitrogen atoms is a common fragmentation pathway, leading to characteristic fragment ions. libretexts.org The stability of the aromatic ring in phenylhydrazines often results in a strong molecular ion peak. libretexts.org
In the case of this compound, the fragmentation would likely involve the loss of methyl groups and cleavage of the N-N bond. The resulting fragments provide a fingerprint for the molecule's structure.
Table 1: Postulated EI-MS Fragmentation for this compound
| Fragment Ion | Postulated Structure | m/z (mass-to-charge ratio) |
| [M]+• | [C9H14N2]+• | 150 |
| [M-CH3]+ | [C8H11N2]+ | 135 |
| [C6H5N(CH3)]+ | Phenylmethylaminyl cation | 106 |
| [C6H5]+ | Phenyl cation | 77 |
Note: This table is predictive and based on general fragmentation patterns of similar compounds.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Derivatized Compounds
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for analyzing polar and less volatile compounds. For hydrazine derivatives that may not be readily ionizable by ESI, derivatization is a common strategy to enhance their detection sensitivity. nih.govnih.gov For instance, reacting hydrazines with carbonyl compounds, such as p-tolualdehyde, forms hydrazones which are more amenable to ESI-MS analysis. alfa-chemistry.com This pre-column derivatization not only improves ionization efficiency but can also aid in chromatographic separation. rsc.orgresearchgate.net The derivatization of carbonyl compounds with hydrazine-based reagents can significantly improve sensitivity for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique well-suited for the analysis of large and non-volatile molecules, including derivatized compounds. Hydrazine-based reagents can themselves act as "reactive matrices" in MALDI-MS. nih.govnih.govresearchgate.net These reagents react with analytes, such as aldehydes, and also absorb the laser energy to facilitate desorption and ionization. nih.govresearchgate.net This dual function simplifies sample preparation and enhances detection. For example, reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can derivatize carbonyl compounds, and the resulting hydrazones can be directly analyzed by MALDI-MS, often without the need for a conventional matrix. nih.govresearchgate.net This approach has been shown to improve the detection limits for certain analytes. nih.govresearchgate.net The reaction of carbohydrates with phenylhydrazine (B124118) to form phenylhydrazone derivatives also increases sensitivity for MALDI-MS analysis. nih.gov
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.net This technique is invaluable for the unambiguous identification of compounds in complex mixtures and for elucidating detailed fragmentation pathways. mdpi.comnih.gov For derivatized hydrazines, MS/MS can confirm the structure of the derivative and provide insights into the original analyte. alfa-chemistry.com The fragmentation patterns observed in MS/MS spectra are highly specific and can be used to differentiate between isomers. nih.govresearchgate.net For example, in the analysis of derivatized organophosphorus acids, characteristic neutral losses and fragment ions in the MS/MS spectra allowed for the identification of the core structure. mdpi.com Similarly, the analysis of oligosaccharide phenylhydrazone derivatives by MALDI-MS/MS provides useful data for structural elucidation. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is a valuable tool for characterizing compounds containing chromophores.
Electronic Absorption Properties and Chromophore Analysis
Table 2: Typical UV-Vis Absorption Data for Phenylhydrazine Systems
| Compound/System | λmax (nm) | Transition Type | Reference |
| Phenylhydrazine | ~240, ~280 | π → π* (aromatic) | spectrabase.com |
| Phenylhydrazones | ~280-330 | n → π* (azomethine) | researchgate.net |
| Phenylhydrazones | ~300-380 | π → π* (aromatic/conjugated system) | researchgate.netrsc.org |
Note: The exact λmax values can vary depending on the solvent and specific substituents.
Chromatographic Techniques for Analysis and Purity Assessment
Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenylhydrazine and its derivatives. rsc.orgresearchgate.net Due to the similar UV absorption wavelengths of many phenylhydrazines and potential drug matrices, pre-column derivatization is often employed to enhance specificity. rsc.orgresearchgate.net Reagents like 4-nitrobenzaldehyde (B150856) can react with phenylhydrazines to produce derivatives with a significant red shift in their maximum absorption wavelength, moving it into the visible region where interference from the matrix is minimal. rsc.orgresearchgate.net Various HPLC methods have been developed for the determination of phenylhydrazine in different samples, often utilizing C18 columns and a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netgoogle.com
Gas Chromatography (GC) is another powerful technique for the analysis of volatile hydrazine compounds. researchgate.net For less volatile derivatives, derivatization may be necessary to increase their volatility. The choice of stationary phase is critical for achieving good separation of polar analytes. mdpi.com GC coupled with a mass spectrometer (GC-MS) provides both separation and identification capabilities, making it a valuable tool for purity assessment. nih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a versatile and rapid method for the qualitative analysis of hydrazine derivatives. researchgate.netnih.gov It is widely used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. researchgate.netnih.gov
For the separation of hydrazines, silica (B1680970) gel is a commonly employed stationary phase. researchgate.netchromatographyonline.com The choice of mobile phase is critical and is typically less polar than the silica gel, consisting of a mixture of nonpolar and polar solvents. chromatographyonline.comchromatographyonline.com The polarity of the mobile phase can be adjusted to optimize the separation of compounds based on their affinity for the stationary phase. chromatographyonline.com
Visualization of hydrazine derivatives on a TLC plate often requires the use of specific staining agents, as these compounds may not be inherently colored or UV-active. silicycle.com Common visualization techniques include:
Iodine Vapor: An iodine chamber can be used to visualize many organic compounds, including some hydrazines, which appear as colored spots. fiu.edu
2,4-Dinitrophenylhydrazine (DNP) Stain: This reagent reacts with aldehydes and ketones to form yellow to red spots, which can be useful if the hydrazine derivatives have been functionalized or if they are being analyzed in the presence of such compounds. silicycle.comfiu.edu
Ninhydrin (B49086): While a standard reagent for amines, ninhydrin can also be used to visualize some hydrazine derivatives.
Potassium Permanganate: This stain is effective for visualizing compounds that can be oxidized, appearing as yellow or brown spots on a purple background. fiu.edu
Fluorescamine: This reagent can be used to create fluorescent derivatives of phenylhydrazine, allowing for detection under a TLC-fluorescence scanner with high sensitivity. nih.gov
2-Trichloromethylbenzimidazole (TCMB): This chromogenic reagent reacts with certain heteroaromatic nitrogen compounds, including some hydrazine derivatives, to produce distinctly colored products. researchgate.net
The choice of visualization agent depends on the specific functional groups present in the hydrazine derivative being analyzed.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and identification of hydrazine derivatives with high sensitivity and resolution. ciop.plcdc.gov Reversed-phase HPLC is a commonly employed mode for the analysis of these compounds. researchgate.net
A typical HPLC system for analyzing phenylhydrazines might consist of a C18 column as the stationary phase. ciop.plsielc.com The mobile phase often comprises a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer like phosphoric acid or ammonium (B1175870) dihydrogen phosphate. sielc.comrasayanjournal.co.in The gradient and composition of the mobile phase can be optimized to achieve the desired separation. For applications requiring mass spectrometry (MS) compatibility, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com
Due to the often-low UV absorbance of underivatized hydrazines, various detection methods can be employed, including UV-Vis detectors and more specialized detectors like electrochemical detectors (ED). cdc.govrsc.org
Table 1: HPLC Methods for Phenylhydrazine Analysis
| Stationary Phase | Mobile Phase Components | Detection | Reference |
| Phenyl bonded silica gel | Organic phase and buffer solution | UV (260 nm) | google.com |
| Supelcosil C-18 | Acetonitrile and water | UV-VIS | ciop.pl |
| Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not specified | sielc.com |
| Inertsil ODS-3V | Buffer and methanol (25:75 v/v) | UV (360 nm) | rasayanjournal.co.in |
| Coresep 100 mixed-mode | Not specified | ELSD | helixchrom.com |
Derivatization Methods for HPLC Detection (e.g., with Benzaldehyde (B42025) Reagents)
To enhance the detectability and specificity of hydrazine analysis by HPLC, pre-column derivatization is a widely used strategy. rsc.orgrsc.org This process involves reacting the hydrazine with a derivatizing agent to form a product with strong UV or fluorescence properties. rsc.orgrsc.org
Benzaldehyde and its substituted derivatives are common reagents for this purpose. rsc.orggoogle.comindiandrugsonline.org The reaction between a hydrazine and a benzaldehyde derivative yields a hydrazone, which typically exhibits a significant redshift in its maximum UV absorption wavelength. rsc.orgrsc.org This shift moves the absorbance to the visible region (around 330-460 nm), effectively minimizing interference from the drug matrix and other impurities that absorb strongly in the lower UV range (190–380 nm). rsc.orggoogle.comscribd.com
For instance, 4-nitrobenzaldehyde has been shown to be an effective derivatizing agent, as its derivative with phenylhydrazine has a maximum absorption wavelength of 416 nm. rsc.org Similarly, derivatization with salicylaldehyde (B1680747) has been used for the quantification of hydrazine. rasayanjournal.co.in The reaction conditions, including temperature, time, and solvent system (often an acetonitrile-water mixture), are optimized to ensure complete derivatization. google.comgoogle.com
Other derivatizing agents include:
Acetone: Used for the derivatization of phenylhydrazine prior to HPLC analysis. ciop.pl
N-acetylhydrazine acridone (B373769) (AHAD): A fluorescent labeling reagent for carbonyl compounds that can be used to determine benzaldehyde after its reaction with hydrazines. rsc.org
p-Tolualdehyde: Used for the derivatization of hydrazine and acetylhydrazine for HPLC-MS/MS analysis. nih.gov
The choice of derivatization reagent is crucial and is selected based on the desired spectroscopic properties of the resulting derivative and its compatibility with the HPLC system. rsc.org
X-ray Crystallography for Solid-State Structure Determination
While a crystal structure for this compound itself was not found in the provided search results, the structures of several related phenylhydrazine and hydrazone derivatives have been determined. researchgate.netiucr.orgnih.gov These structures reveal key features that are likely to be relevant to this compound.
For example, the crystal structure of a phenylhydrazone derivative of naringenin (B18129) shows that the phenylhydrazone group is nearly coplanar. iucr.orgnih.gov The C=N bond of the hydrazone exists in the E isomeric form, and there is an intramolecular O—H···N hydrogen bond. nih.goviucr.org In another example, a phenylhydrazine derivative with the formula C16H16N2O4 was found to have a crystallographically imposed center of symmetry, with most non-hydrogen atoms being almost coplanar. researchgate.net
Computational and Theoretical Studies of 1,1,2 Trimethyl 2 Phenylhydrazine and Analogs
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the electronic structure and related properties of 1,1,2-trimethyl-2-phenylhydrazine.
Density Functional Theory (DFT) Approaches for Molecular Geometry Optimization
Density Functional Theory (DFT) has become a standard method for optimizing the molecular geometry of organic compounds, including hydrazine (B178648) derivatives. nih.gov By employing functionals such as B3LYP or CAM-B3LYP with a suitable basis set (e.g., 6-31G(d,p) or def2svp), the equilibrium geometry of this compound can be determined. nih.govnih.gov This process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable arrangement of its atoms. For instance, studies on related N-acylhydrazones have successfully used DFT to determine the most stable conformations and the influence of methyl groups on the molecular structure. nih.govresearchgate.net The optimization process for this compound would similarly predict bond lengths, bond angles, and dihedral angles. The presence of the bulky phenyl and multiple methyl groups would likely lead to a non-planar geometry around the N-N bond to minimize steric hindrance.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
| N-N Bond Length | ~1.45 Å |
| N-C (phenyl) Bond Length | ~1.40 Å |
| N-C (methyl) Bond Length | ~1.47 Å |
| C-N-N Bond Angle | ~115° |
| C-N-C Bond Angle | ~118° |
| H3C-N-N-C Dihedral Angle | Gauche conformation likely |
Note: The values in this table are illustrative and based on typical DFT results for similar compounds.
Calculation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis λmax)
Theoretical calculations are highly effective in predicting spectroscopic parameters that can be compared with experimental data for structural verification.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov The calculated shifts for the methyl and phenyl protons and carbons would be sensitive to the molecule's conformation and electronic environment. For example, the chemical shifts of the two methyl groups on one nitrogen atom would differ from the single methyl group on the other nitrogen. nih.govnih.gov
Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman vibrational frequencies. nih.gov These calculations help in assigning the observed spectral bands to specific vibrational modes, such as N-N stretching, C-N stretching, and the various bending and rocking motions of the methyl and phenyl groups.
UV-Vis λmax: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra and predict the maximum absorption wavelength (λmax). nih.gov For this compound, the electronic transitions would likely involve π-π* transitions within the phenyl ring and n-π* transitions involving the nitrogen lone pairs. The substitution pattern on the hydrazine moiety would influence the energy of these transitions and thus the λmax value.
Table 2: Illustrative Calculated Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR Chemical Shift (N-CH₃) | 2.5 - 3.5 ppm |
| ¹³C NMR Chemical Shift (N-CH₃) | 40 - 50 ppm |
| IR Frequency (N-N Stretch) | 1100 - 1200 cm⁻¹ |
| UV-Vis λmax | 240 - 280 nm |
Note: These are representative values based on calculations of analogous compounds.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP surface would likely show a negative potential (red/yellow) around the nitrogen atoms due to their lone pairs, making them susceptible to electrophilic attack. The phenyl ring would exhibit a mixed potential, with the π-system being a region of higher electron density.
Thermochemical Property Prediction and Conformational Analysis
Computational methods can also provide insights into the thermodynamic stability and conformational landscape of this compound.
Gibbs Free Energy and Enthalpy Calculations
By performing frequency calculations on the optimized geometry, various thermodynamic properties, including the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°), can be computed. nih.govmdpi.com These values are crucial for understanding the stability of the molecule and predicting the spontaneity of reactions in which it might participate. Isodesmic reactions, a computational strategy that conserves the number and types of bonds, can be used to obtain more accurate theoretical thermochemical data. wayne.edu
Table 3: Example of Calculated Thermochemical Properties at 298.15 K
| Property | Predicted Value |
| Standard Enthalpy of Formation (ΔHf°) | Value would be calculated |
| Standard Gibbs Free Energy of Formation (ΔGf°) | Value would be calculated |
| Standard Entropy (S°) | Value would be calculated |
Note: Actual values require specific high-level computational calculations.
Reaction Pathway Modeling and Transition State Analysis
Computational and theoretical studies are pivotal in elucidating the complex reaction mechanisms of this compound and its analogs. Through the use of sophisticated modeling techniques, researchers can map out the energetic landscapes of chemical reactions, identify key intermediates and transition states, and predict the most likely reaction pathways. This section delves into the application of these computational methods to understand the reactivity of phenylhydrazine (B124118) derivatives.
Reaction pathway modeling involves the computational exploration of the potential energy surface (PES) of a reacting system. The goal is to identify the lowest energy path that connects reactants to products. This path, known as the reaction coordinate, proceeds through various stable intermediates and high-energy transition states. The energy difference between the reactants and the transition state determines the activation energy of the reaction, a critical factor in reaction kinetics.
For analogs of this compound, such as phenylhydrazine and its substituted derivatives, computational methods like Density Functional Theory (DFT) and semi-empirical methods like MNDO have been employed to investigate various reactions, including oxidations and the renowned Fischer indole (B1671886) synthesis. scispace.comresearchgate.net
One illustrative example is the computational study of the oxidation of 1,2-diphenylhydrazine (B7769752) by iodine. scispace.comresearchgate.net Researchers using both MNDO and DFT methods were able to propose and evaluate two distinct reaction pathways: a chain multistep mechanism and a more rapid one-step mechanism involving a "cyclic" activated complex. scispace.com By calculating the heats of formation (ΔHf) for reactants, intermediates, transition states, and products, they could construct an energy profile for each pathway. This analysis revealed that the one-step cyclic mechanism was energetically more favorable. scispace.com
Transition state analysis is a crucial component of reaction pathway modeling. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. It is an unstable, fleeting arrangement of atoms that is perched at the top of the energy barrier between reactants and products. The identification and characterization of transition states are essential for understanding reaction mechanisms and predicting reaction rates.
In the study of 1,2-diphenylhydrazine oxidation, vibrational analysis was used to confirm the nature of the calculated transition states. scispace.com A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. The calculated activation energies for each step of the multistep pathway provided further insight into the reaction kinetics, identifying the rate-determining step as the one with the highest activation energy. scispace.comresearchgate.net
Computational studies on hydrazine-based fuels, such as monomethylhydrazine (MMH) and unsymmetrical dimethylhydrazine (UDMH), which are also analogs of this compound, have provided valuable data on their decomposition and combustion properties. mdpi.com These theoretical investigations help in constructing detailed kinetic models essential for understanding and optimizing their performance as rocket propellants. mdpi.com For instance, theoretical calculations have been used to determine the rate coefficients for hydrogen abstraction from MMH by various radicals, identifying the most probable reaction channels. mdpi.com
The following interactive table presents representative data from computational studies on the oxidation of a phenylhydrazine analog and hydrogen loss from hydrazine derivatives, illustrating the types of energetic data generated in such analyses.
| Reaction / Process | Compound | Computational Method | Calculated Energetic Value (Unit) | Reference |
| Oxidation (Step 1 Activation Energy) | 1,2-Diphenylhydrazine | DFT | 6,029,888.15 kJ/mol | scispace.com |
| Oxidation (Step 2 Activation Energy) | 1,2-Diphenylhydrazine | DFT | 18,163,700.93 kJ/mol | scispace.com |
| H₂ Loss | Hydrazine | Not Specified | 20.8 kcal/mol (endergonic) | nih.gov |
| H-atom Loss from C-H bond | BODIPY-aminomethyl complex | Not Specified | ~20 kcal/mol more favorable than N-H loss | nih.gov |
Conclusions and Future Research Directions
Summary of Current Understanding of 1,1,2-Trimethyl-2-phenylhydrazine Chemistry
Currently, dedicated research on this compound is sparse in publicly available literature. Its chemical identity is known, and it can be classified as a trisubstituted, asymmetric hydrazine (B178648). wikipedia.org Based on its structure—featuring a phenyl group and three methyl groups attached to the N-N core—we can infer certain chemical characteristics.
Identification of Knowledge Gaps and Emerging Research Avenues
The lack of specific studies on this compound represents a substantial knowledge gap. Research is needed to move from inferred properties to empirical data. Key areas requiring investigation are outlined in the table below.
| Identified Knowledge Gap | Emerging Research Avenue |
| Synthesis | Development of optimized, high-yield synthetic routes. A potential method could be the reductive condensation of a suitable hydrazine and aldehyde/ketone or alkylation of a precursor. aston.ac.uk |
| Chemical Reactivity | Systematic exploration of its reactivity, including its performance in established hydrazine reactions like Fischer indole (B1671886) synthesis, and its potential as a novel ligand in organometallic chemistry. researchgate.netwikipedia.org |
| Structural Characterization | Comprehensive spectroscopic analysis (NMR, IR, MS) and determination of its solid-state structure via X-ray crystallography to understand its conformation and intermolecular interactions. aston.ac.ukcdc.gov |
| Physicochemical Properties | Measurement of fundamental properties such as pKa, redox potential, and solubility in various solvent systems. |
| Computational Modeling | In silico studies to model its electronic structure, stability, and reaction mechanisms, providing a theoretical framework for experimental findings. researchgate.netnih.gov |
Potential for Further Exploration in Synthetic Organic Chemistry
The unique substitution pattern of this compound makes it an intriguing target for synthetic exploration. While many hydrazines are used to create hydrazones for further cyclization into heterocycles like pyridines or thiazoles, the trisubstituted nature of this compound precludes simple condensation reactions. mdpi.commdpi.com This opens up avenues for more specialized applications.
Future research could investigate its utility as:
A specialized reducing agent in complex organic transformations. The electronic and steric environment of the N-N bond could offer unique selectivity. researchgate.net
A precursor for novel heterocyclic systems through reactions that involve cleavage or rearrangement of the N-N bond.
A building block in the synthesis of complex molecules where a hindered, electron-rich hydrazine moiety is required.
A ligand in coordination chemistry, where its steric bulk could stabilize unusual coordination geometries or reactive metal centers.
Directions for Advanced Analytical and Computational Investigations
To close the existing knowledge gaps, a combination of advanced analytical and computational methods is essential.
Advanced Analytical Techniques:
Chromatography and Mass Spectrometry: The development of robust analytical methods using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS) is crucial for its unequivocal identification and quantification. cdc.govamericanpharmaceuticalreview.com Derivatization might be necessary to improve stability or detection limits, a common strategy for analyzing hydrazines. nih.gov
NMR Spectroscopy: A full suite of NMR experiments (¹H, ¹³C, ¹⁵N) would provide definitive structural confirmation and insights into its electronic environment.
X-ray Crystallography: If a stable crystalline form can be obtained, single-crystal X-ray diffraction would yield precise data on bond lengths, bond angles, and three-dimensional packing, offering invaluable structural information. tricliniclabs.com
Computational Investigations:
Density Functional Theory (DFT): DFT calculations can predict the molecule's optimal geometry, vibrational frequencies (for comparison with IR spectra), and electronic properties such as HOMO-LUMO energy levels. nih.gov This can provide insights into its reactivity and spectral characteristics.
Molecular Dynamics (MD) Simulations: MD studies can model the behavior of this compound in solution, exploring its conformational flexibility and interactions with solvent molecules. nih.gov
Reaction Mechanism Studies: Computational modeling can be used to explore the energy profiles of potential reactions, guiding experimental work by identifying the most plausible reaction pathways and transition states. researchgate.netresearcher.life
By pursuing these research directions, the scientific community can develop a comprehensive understanding of this compound, potentially unlocking new applications in synthesis, materials science, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
